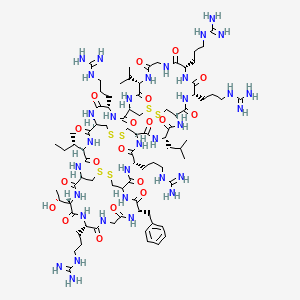
RTD-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
RTD-1 is a cyclic peptide composed of 19 amino acids This compound is known for its unique structural properties, which contribute to its stability and biological activityThis structure imparts resistance to enzymatic degradation and enhances binding affinity to target molecules .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of RTD-1 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The cyclic structure is achieved through cyclization, which can be facilitated by various cyclization strategies, such as head-to-tail cyclization or side-chain-to-side-chain cyclization .
Industrial Production Methods: Industrial production of cyclic peptides like this compound often employs automated peptide synthesizers, which enhance the efficiency and scalability of the synthesis process. The use of continuous-flow techniques has also been explored to improve the production efficiency of cyclic peptides .
化学反应分析
Types of Reactions: RTD-1 can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the sulfur-containing amino acids, such as cysteine, leading to the formation of disulfide bonds.
Reduction: Disulfide bonds formed during oxidation can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid substitution can be achieved using standard SPPS techniques.
Major Products Formed:
Oxidation: Formation of disulfide bonds.
Reduction: Regeneration of thiol groups.
Substitution: Modified cyclic peptides with altered amino acid sequences.
科学研究应用
RTD-1 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study peptide cyclization and stability.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly for targeting specific proteins or receptors.
Industry: Utilized in the development of peptide-based materials and nanotechnology.
作用机制
The mechanism of action of RTD-1 involves its interaction with specific molecular targets, such as proteins or receptors. The cyclic structure enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. For example, cyclic peptides can inhibit protein-protein interactions or disrupt cellular processes by binding to key regulatory proteins .
相似化合物的比较
Cyclic-(RGD): Known for its role in cell adhesion and integrin binding.
Cyclic-(GRGDS): Another cyclic peptide involved in cell adhesion and signaling.
Cyclic-(CTF): Investigated for its antimicrobial properties.
Uniqueness: RTD-1 stands out due to its specific amino acid sequence, which imparts unique structural and functional properties. Its ability to form multiple disulfide bonds contributes to its stability and bioactivity, making it a valuable compound for various research applications .
属性
生物活性 |
Antibacterial |
|---|---|
序列 |
GFCRCLCRRGVCRCICTR |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















